molecular formula C10H19N3O3S B7159633 N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)acetamide

N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)acetamide

Cat. No.: B7159633
M. Wt: 261.34 g/mol
InChI Key: LPTKRAPQOZDWLI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropyl group, a methyl group, and a sulfamoylpyrrolidinyl moiety attached to an acetamide backbone

Properties

IUPAC Name

N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S/c1-12(8-2-3-8)10(14)7-13-5-4-9(6-13)17(11,15)16/h8-9H,2-7H2,1H3,(H2,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTKRAPQOZDWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)CN2CCC(C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate carbonyl compound.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative.

    Attachment of the Cyclopropyl and Methyl Groups: The cyclopropyl and methyl groups are introduced through alkylation reactions, using cyclopropyl halides and methyl halides, respectively.

    Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction, where an acyl chloride reacts with the amine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and low temperatures.

    Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethylformamide), and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)ethanamide: Similar structure but with an ethanamide backbone instead of an acetamide backbone.

    N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)propionamide: Similar structure but with a propionamide backbone.

    N-cyclopropyl-N-methyl-2-(3-sulfamoylpyrrolidin-1-yl)butyramide: Similar structure but with a butyramide backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

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